1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one

Übersicht

Beschreibung

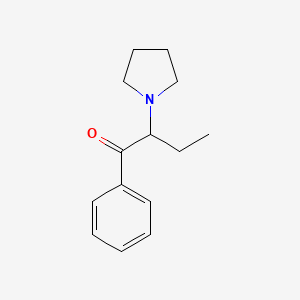

1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one is a synthetic compound belonging to the class of cathinones, which are structurally related to amphetamines This compound features a phenyl ring attached to a butanone backbone, with a pyrrolidine ring substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylacetone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

Oxidation: Formation of phenylacetic acid or corresponding ketones.

Reduction: Formation of 1-phenyl-2-(pyrrolidin-1-yl)butanol.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Analytical Chemistry

1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one is frequently used as a reference standard in analytical chemistry for identifying synthetic cathinones in seized materials. Its structural similarity to other psychoactive substances makes it vital for developing analytical methods to detect these compounds in various samples.

2. Biological Research

Research has focused on understanding the neurotoxic effects of this compound and its role in stimulating the central nervous system. Studies indicate that it acts primarily by increasing the release of neurotransmitters such as dopamine and norepinephrine, which can lead to enhanced alertness and energy levels. This mechanism is similar to other stimulants within the cathinone class .

3. Forensic Toxicology

In forensic toxicology, this compound is employed in drug testing protocols to detect synthetic cathinones in biological samples. Its presence can indicate the use of designer drugs, which are often associated with recreational use and potential abuse . The ability to identify this compound is crucial for law enforcement and public health officials dealing with the consequences of drug abuse.

Case Studies

Case studies involving this compound have highlighted its implications for public health and safety:

Case Study 1: Detection in Seized Substances

A study analyzed seized substances suspected to contain synthetic cathinones, including this compound. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) were employed to confirm the presence of the compound, underscoring its relevance in forensic investigations .

Case Study 2: Neuropharmacological Effects

Research examining the neuropharmacological effects of this compound demonstrated its potency as an inhibitor of dopamine and norepinephrine transporters. This study compared its effects with other known stimulants, revealing significant insights into its potential for abuse and addiction .

Wirkmechanismus

The mechanism of action of 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing psychoactive effects. The compound’s molecular targets include dopamine and norepinephrine transporters, which are crucial in regulating neurotransmitter levels.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one is similar to other cathinones, such as:

α-Pyrrolidinovalerophenone (α-PVP): Known for its potent stimulant effects and similar mechanism of action.

Methylenedioxypyrovalerone (MDPV): Another cathinone with strong psychoactive properties.

α-Pyrrolidinobutiophenone (α-PBP): Shares structural similarities and pharmacological effects.

Uniqueness: What sets this compound apart is its specific substitution pattern and the resulting pharmacological profile

Biologische Aktivität

1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one, also known as α-PVP (alpha-pyrrolidinopentiophenone), is a synthetic compound belonging to the class of pyrrolidine derivatives. Its biological activity has been the subject of various studies, particularly in the context of its pharmacological effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 219.31 g/mol. The compound features a phenyl group attached to a butanone backbone, with a pyrrolidine ring contributing to its structural complexity.

This compound primarily acts as a stimulant and has been shown to interact with various neurotransmitter systems in the brain:

- Dopaminergic System : It inhibits the reuptake of dopamine, leading to increased levels in the synaptic cleft. This mechanism is similar to that of other stimulants like cocaine and amphetamines.

- Serotonergic System : Some studies suggest that it may also affect serotonin levels, although this effect is less pronounced compared to its impact on dopamine.

Stimulant Effects

The stimulant properties of this compound have been documented in various studies. Users report increased energy, alertness, and euphoria, which are typical effects associated with psychostimulants.

Neurotoxicity

Research indicates potential neurotoxic effects associated with prolonged use. A study examining the neurotoxic effects of similar compounds found that they could lead to oxidative stress and neuronal damage in vitro. This raises concerns about the long-term safety profile of this compound.

Addiction Potential

Due to its stimulant properties and effects on the dopaminergic system, there is a significant risk for abuse and addiction. Clinical reports have noted withdrawal symptoms similar to those seen with other stimulants.

Case Studies

Several case studies have highlighted the implications of this compound use:

- Case Study A : A report documented severe agitation and psychosis in an individual after using α-PVP over several days. The patient exhibited symptoms consistent with stimulant overdose, including tachycardia and hypertension.

- Case Study B : Another study focused on a cohort of users who reported increased instances of anxiety and paranoia during use, indicating significant psychological effects.

- Case Study C : In a clinical setting, patients presenting with acute toxicity from α-PVP were treated for severe cardiovascular complications, emphasizing the compound's potential dangers.

Research Findings

A summary table below highlights key findings from various studies on the biological activity of this compound:

Eigenschaften

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-13(15-10-6-7-11-15)14(16)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSESDIFGJCCBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016919 | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13415-82-2 | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13415-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-PBP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-PYRROLIDINOBUTIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4B3AXV4I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is α-PBP metabolized in humans?

A1: Research utilizing human liver microsomes (pHLM), liver S9 fraction (pS9), and primary human hepatocytes (PHH) revealed α-PBP undergoes extensive phase I and II metabolism. [] Major metabolic pathways include hydroxylation of the pyrrolidine ring, formation of lactams, and oxidation to the corresponding ketone and carboxylic acid, particularly with longer alkyl chains. Cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, play a significant role in the initial metabolic steps. [] This metabolic profile is comparable to other synthetic cathinones.

Q2: Why is α-PBP classified as a Schedule I substance?

A2: The Drug Enforcement Administration (DEA) classified α-PBP as a Schedule I controlled substance due to its high potential for abuse and lack of accepted medical use in the United States. [, ] This scheduling makes it illegal to manufacture, distribute, possess, or import/export α-PBP. The decision was based on a comprehensive review of the scientific evidence, including its pharmacological properties, potential for abuse, and lack of accepted safety for use under medical supervision. [, ]

Q3: Are there any in vitro models to study the toxicity of α-PBP?

A3: Yes, a study utilizing HepaRG cells, a human liver cell line, was employed to investigate the toxicometabolomics of α-PBP. [] This research revealed the formation of unexpected amino acid adducts, providing insights into potential mechanisms of toxicity.

Q4: Have there been any studies on the structure-activity relationship of α-PBP and related compounds?

A4: While specific studies focusing solely on α-PBP's structure-activity relationship are limited, research suggests that modifications to the alkyl chain length in pyrrolidinophenone-derived compounds can influence their binding affinity to CYP enzymes and, consequently, their metabolism. [] This implies that structural modifications can impact the compound's overall pharmacological and toxicological profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.